Benzyl ((3-aminocyclopentyl)methyl)carbamate Benzyl ((3-aminocyclopentyl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17880569
InChI: InChI=1S/C14H20N2O2/c15-13-7-6-12(8-13)9-16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17)
SMILES:
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

Benzyl ((3-aminocyclopentyl)methyl)carbamate

CAS No.:

Cat. No.: VC17880569

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Benzyl ((3-aminocyclopentyl)methyl)carbamate -

Specification

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name benzyl N-[(3-aminocyclopentyl)methyl]carbamate
Standard InChI InChI=1S/C14H20N2O2/c15-13-7-6-12(8-13)9-16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17)
Standard InChI Key AJRYNKKTFXWAET-UHFFFAOYSA-N
Canonical SMILES C1CC(CC1CNC(=O)OCC2=CC=CC=C2)N

Introduction

Benzyl ((3-aminocyclopentyl)methyl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential applications in drug development. This compound features a benzyl group, a 3-aminocyclopentyl moiety, and a carbamate functional group, which are crucial for its interactions with biological targets.

Synthesis

The synthesis of Benzyl ((3-aminocyclopentyl)methyl)carbamate can be achieved through a reaction similar to that of Benzyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate, which involves the reaction of benzyl chloroformate with (3-aminocyclopentyl)methanol. The detailed reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the chloroformate, followed by elimination of chloride ions and formation of the carbamate bond.

Biological Applications

Benzyl ((3-aminocyclopentyl)methyl)carbamate serves as a building block for synthesizing more complex molecules and is used in studies related to enzyme inhibition and protein interactions. Its structural characteristics allow for specific interactions with biological targets, making it a candidate for further pharmacological studies.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightSolubilityBiological Application
Benzyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamateC14H20N2O2248.32 g/molOrganic solventsDrug development, biological interactions
Benzyl ((3-aminocyclopentyl)methyl)carbamateNot specifiedApproximately 248.32 g/molOrganic solventsEnzyme inhibition, protein interactions
tert-Butyl piperidin-4-ylcarbamateNot specifiedNot specifiedNot specifiedAntibiotic resistance studies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator